molecular formula C32H42O12 B3060926 [(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate CAS No. 134788-16-2

[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate

Cat. No.: B3060926
CAS No.: 134788-16-2
M. Wt: 618.7 g/mol
InChI Key: DTVGLMFEPSBEIA-JPALLTBASA-N
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Description

The compound [(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate is a highly oxygenated diterpene ester characterized by a complex tetracyclic core with multiple stereochemical centers. This compound belongs to the daphnane diterpenoid family, which is known for its bioactive properties, including anti-inflammatory and antiviral activities . Its structure includes:

  • A 12-acetyloxy group contributing to lipophilicity.
  • A dioxatetracyclo[6.6.1.01,5.011,15]pentadecane backbone with fused oxygen-containing rings.
  • A 2-methylbut-2-enoate ester side chain, which may influence its metabolic stability .

This compound is derived from Daphne genkwa, a plant used in traditional medicine, and shares structural motifs with other bioactive diterpenes isolated from the same genus .

Properties

IUPAC Name

[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O12/c1-7-14(2)24(35)42-18-11-17(41-15(3)33)27(4)12-39-20-21(27)30(18)13-40-25(36)22(30)28(5,23(20)34)32-19-10-16(29(32,6)44-32)31(37)8-9-38-26(31)43-19/h7-9,16-23,25-26,34,36-37H,10-13H2,1-6H3/b14-7+/t16-,17+,18-,19?,20+,21-,22-,23+,25+,26-,27+,28-,29-,30?,31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGLMFEPSBEIA-JPALLTBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2C14CO[C@H]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134788-16-2
Record name Azadirachtin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134788162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

The compound [(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Molecular Formula

The molecular formula of the compound is C32H42O12C_{32}H_{42}O_{12} .

Structural Features

The compound features multiple functional groups that contribute to its biological activity:

  • Acetyloxy and hydroxy groups which may enhance solubility and reactivity.
  • A complex tetracyclic structure that could influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study on related tetracyclic compounds demonstrated their efficacy against various bacterial strains, suggesting potential for developing new antibiotics .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects:

  • Mechanism : It is hypothesized that the presence of hydroxyl groups can inhibit pro-inflammatory cytokines and reduce inflammation .
  • Case Study : In vitro studies have shown that derivatives of similar compounds downregulate NF-kappaB activation, a key player in inflammatory responses .

Anticancer Potential

Emerging studies suggest anticancer properties:

  • Research Overview : Compounds structurally related to this molecule have been investigated for their ability to induce apoptosis in cancer cells .
  • Specific Findings : A study highlighted the inhibition of cell proliferation in specific cancer lines when treated with similar tetracyclic structures .

Neuroprotective Effects

Some findings indicate neuroprotective capabilities:

  • Mechanism of Action : The compound may modulate oxidative stress pathways and promote neuronal survival under pathological conditions .

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelReference
AntimicrobialModerate
Anti-inflammatoryStrong
AnticancerModerate
NeuroprotectivePreliminary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Molecular Features Bioactivity / Applications Reference Source
Target Compound 12-Acetyloxy, dioxatetracyclo backbone, (E)-2-methylbut-2-enoate ester Anti-HIV potential (theoretical) IMPPAT
Compound 25 (from Daphne genkwa) (4S,5R,6S,7S,8S,9R,10S,11R,12R,13S,14R)-configuration, anti-HIV activity confirmed Anti-HIV activity (IC₅₀: 0.8 μM)
Compound 27 (from Daphne genkwa) Similar tetracyclic core, lacks acetyloxy group Reduced cytotoxicity compared to Compound 25
Casuarine derivatives (e.g., 7-deoxycasuarine) Pyrrolizidine alkaloid core, hydroxylmethyl groups Glycosidase inhibition
Columbianine (IMPHY002755) Hexacyclic diterpene, methoxy substitutions Analgesic properties

Key Observations:

Anti-HIV Activity: The target compound shares structural homology with Daphne genkwa-derived diterpenes (e.g., Compound 25), which exhibit confirmed anti-HIV activity via inhibition of viral replication . However, its acetyloxy group may enhance membrane permeability compared to non-acetylated analogs like Compound 27 .

Oxygenation Patterns : Unlike casuarine derivatives (e.g., 7-deoxycasuarine), which rely on pyrrolizidine cores for glycosidase inhibition , the target compound’s bioactivity is likely driven by its fused oxygenated rings and ester side chain.

Stereochemical Complexity : The absolute configuration (4R,5R,6S,7S,8R,11R,12R,14S,15S) distinguishes it from columbianine, a hexacyclic diterpene with distinct analgesic mechanisms .

Research Findings and Mechanistic Insights

  • Stereochemical Validation : The absolute configuration of similar diterpenes (e.g., Compound 25) was confirmed via experimental and calculated ECD spectra (B3LYP/6-311+G(d,p)), a method applicable to the target compound .
  • Synthetic Challenges: The compound’s structural complexity (e.g., fused oxygenated rings) poses synthetic hurdles compared to simpler analogs like 2-methylbut-2-enoate esters in fluorinated triazole derivatives (e.g., Compound 16) .
  • Biotransformation Potential: Enzymatic approaches (e.g., toluene dioxygenase-catalyzed dihydroxylation) used for quinoline derivatives could theoretically modify the target compound’s side chain to enhance bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate
Reactant of Route 2
[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate

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